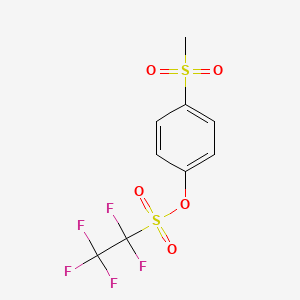![molecular formula C12H10O B14632158 Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde CAS No. 53883-22-0](/img/structure/B14632158.png)
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their stability and reactivity, making them of significant interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps include functional group transformations to introduce the aldehyde group at the desired position. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and high standards.
化学反応の分析
Types of Reactions
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
作用機序
The mechanism by which Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific derivative or application.
類似化合物との比較
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound shares a similar bicyclic structure but lacks the aldehyde functional group.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.
Uniqueness
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs.
特性
CAS番号 |
53883-22-0 |
|---|---|
分子式 |
C12H10O |
分子量 |
170.21 g/mol |
IUPAC名 |
bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde |
InChI |
InChI=1S/C12H10O/c13-9-12-6-5-10-3-1-2-4-11(7-10)8-12/h1-6,8-9H,7H2 |
InChIキー |
HPIABWUTYXFQJP-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C1C=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
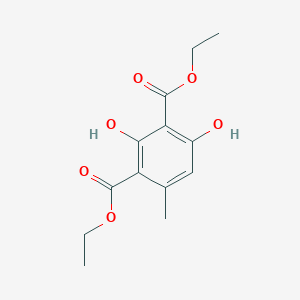
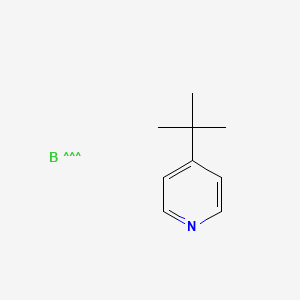
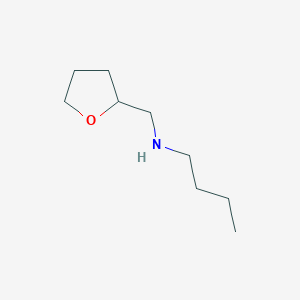
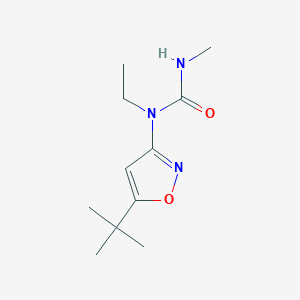

![(2R)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14632118.png)
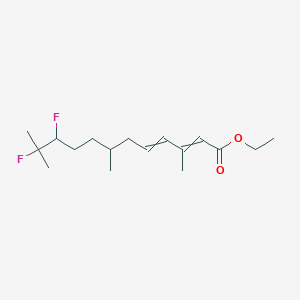
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
![Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14632127.png)

![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
